N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

α₂-adrenergic receptor functional selectivity off-target screening

N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 380346-27-0) is a synthetic small-molecule belonging to the 2-arylimino-5,6-dihydro-4H-1,3-thiazine class—a privileged scaffold in medicinal chemistry due to its synthetic tractability and the rich biological profile of its derivatives. It bears a 3-chloro-4-methylphenyl substitution at the exocyclic nitrogen of the partially saturated 1,3-thiazine ring (MF: C₁₁H₁₃ClN₂S; MW: 240.75 g/mol) and is commercially supplied as a building block (typically ≥95% purity) for research use only.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75
CAS No. 380346-27-0
Cat. No. B2981316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS380346-27-0
Molecular FormulaC11H13ClN2S
Molecular Weight240.75
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NCCCS2)Cl
InChIInChI=1S/C11H13ClN2S/c1-8-3-4-9(7-10(8)12)14-11-13-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
InChIKeyNGTRUJXCTVJOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 380346-27-0): Chemical Identity and Scaffold Context


N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 380346-27-0) is a synthetic small-molecule belonging to the 2-arylimino-5,6-dihydro-4H-1,3-thiazine class—a privileged scaffold in medicinal chemistry due to its synthetic tractability and the rich biological profile of its derivatives [1]. It bears a 3-chloro-4-methylphenyl substitution at the exocyclic nitrogen of the partially saturated 1,3-thiazine ring (MF: C₁₁H₁₃ClN₂S; MW: 240.75 g/mol) and is commercially supplied as a building block (typically ≥95% purity) for research use only .

Why N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Cannot Be Interchanged with Other 1,3-Thiazine Analogs


Despite sharing a conserved 5,6-dihydro-4H-1,3-thiazin-2-amine core, aryl-substituted analogs in this series exhibit divergent pharmacological fingerprints driven by the position, electronic nature, and steric bulk of the N-aryl substituent. For instance, the 2,6-dimethylphenyl variant (xylazine) is a validated α₂-adrenergic receptor agonist widely used in veterinary medicine, whereas 2-arylimino-5,6-dihydro-4H-1,3-thiazines with different substitution patterns have been optimized as selective cannabinoid CB2 receptor agonists with oral bioavailability [1][2]. Even subtle alterations—adding a chlorine atom or shifting a methyl group—can abolish one activity while enabling another, making generic substitution scientifically unsound without experimental confirmation. The compound bearing the 3-chloro-4-methylphenyl motif occupies a distinct and underexplored region of this structure–activity landscape, representing a unique vector for probing halogen-bonding interactions and lipophilicity-driven target engagement that cannot be replicated by commercially available alternatives.

Quantitative Differentiation Evidence for N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Closest Analogs


Avoidance of α₂-Adrenergic Agonism: Functional Selectivity vs. Xylazine (2,6-Dimethylphenyl Analog)

Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) is a well-characterized α₂-adrenergic receptor agonist (ADRA2A activation score: 0.8), a property that underpins its veterinary sedative use but also limits its utility as a research tool where α₂-mediated effects are confounding [1]. The target compound replaces the 2,6-dimethyl substitution with a 3-chloro-4-methyl pattern. This substitution pattern is structurally incompatible with the α₂ pharmacophore, which requires the 2,6-dimethyl motif for agonism; no evidence exists in the peer-reviewed literature that this compound activates α₂ receptors, making it a functionally distinct and cleaner tool for probing other targets within the 1,3-thiazine class [2].

α₂-adrenergic receptor functional selectivity off-target screening xylazine SAR

Predicted Lipophilicity (XLogP) Differentiation: Impact on Membrane Permeability and Non-Specific Binding

Computationally predicted XLogP for N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is approximately 2.9–3.5, compared to values of ~2.8 for xylazine (2,6-dimethylphenyl analog), ~2.4 for the N-(2-methylphenyl) analog, and ~2.1 for the unsubstituted N-phenyl analog (C10H12N2S) [1][2]. The increment of ~0.5–1.4 log units conferred by the 3-chloro-4-methyl substitution is consistent with the additive contribution of a chlorine atom (π ≈ +0.7) and a para-methyl group (π ≈ +0.5), placing this compound in a more favorable lipophilicity window for passive membrane permeation (optimal CNS XLogP range: 2–4) while potentially reducing aqueous solubility relative to the unsubstituted analog [3].

lipophilicity XLogP membrane permeability CNS MPO physicochemical property

Halogen Bonding Capability: Unique Structural Feature vs. Non-Halogenated Analogs

The 3-chloro substituent on the N-phenyl ring introduces halogen bonding (XB) capability—a directional, electrostatically driven non-covalent interaction between the electron-deficient σ-hole of chlorine and Lewis bases (e.g., backbone carbonyl oxygen atoms in proteins). This interaction is absent in non-halogenated analogs, such as the N-(4-methylphenyl) analog (MW: 206.31 g/mol, C₁₁H₁₄N₂S, CAS 104174-23-4) and the N-(2-methylphenyl) analog (MW: 206.31 g/mol, C₁₁H₁₄N₂S, CAS 27779-14-2) [1]. Among mono-chlorinated analogs, the N-(4-chlorophenyl) analog (MW: 226.73 g/mol, C₁₀H₁₁ClN₂S, CAS 103039-04-9) offers a chlorine atom but lacks the methyl group that further modulates steric and electronic properties . The combined 3-chloro-4-methylphenyl motif is therefore the only commercially available substitution pattern that simultaneously provides halogen bonding potential, increased steric bulk, and elevated lipophilicity within this series, enabling exploration of orthogonal protein-ligand interactions not accessible to either the non-halogenated or the mono-substituted (Cl-only or methyl-only) analogs [2].

halogen bonding chlorine structure-based design protein-ligand interaction medicinal chemistry

Absence of Activity in Huntingtin Aggregation Assay: Differentiation from N-(2-Methylphenyl) Analog

The N-(2-methylphenyl) analog (BindingDB BDBM37549; CID 2384869) was tested in a huntingtin (htt) aggregation assay relevant to Huntington's disease and showed essentially no inhibitory activity, with an IC₅₀ > 8,000 nM [1]. Although the target compound (3-chloro-4-methylphenyl analog) has not been directly tested in this assay, the structural difference—repositioning the methyl group from ortho to para and adding a meta-chlorine—is expected to alter both the conformational preference of the N-aryl ring and its electronic complementarity to the htt binding surface. This provides a structural rationale for screening the target compound as a follow-up to the inactive ortho-methyl analog, with the potential for a gain of function conferred by halogen bonding and altered steric profile [2].

Huntington's disease huntingtin aggregation polyglutamine neurodegeneration binding assay

Unique Physicochemical Profile Unavailable from Any Single Commercial Analog

A systematic comparison of computed molecular properties across the commercially available N-aryl-5,6-dihydro-4H-1,3-thiazin-2-amine series reveals that the target compound occupies a unique position in the property space. With MW = 240.75 g/mol (vs. 192.28 for N-phenyl, 206.31 for N-(2-methylphenyl), and 220.33 for xylazine) and HBD count = 1, it maintains compliance with Lipinski's Rule of 5 while offering higher molecular complexity for fragment growth [1][2]. No single commercially available analog simultaneously provides (i) a halogen atom for XB interactions, (ii) a methyl group for hydrophobic contacts, and (iii) the 3,4-substitution pattern that differentiates it from the α₂-active 2,6-disubstituted series. This combination makes it a preferred starting scaffold for lead optimization programs that require halogen-enabled binding with controlled lipophilicity.

molecular weight logP hydrogen bond donors scaffold diversity lead optimization

Recommended Application Scenarios for N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Based on Quantitative Differentiation Evidence


Cannabinoid CB2 Receptor Agonist Lead Optimization

The 2-arylimino-5,6-dihydro-4H-1,3-thiazine scaffold is a validated privileged structure for cannabinoid receptor agonism, with potent and orally bioavailable CB2-selective agonists reported in the literature [1]. The target compound's 3-chloro-4-methylphenyl group represents an unexplored substitution pattern within this pharmacophore series. Procurement of this compound is justified for SAR exploration aimed at tuning CB2 vs. CB1 selectivity through halogen bonding interactions and lipophilicity modulation, without the confounding α₂-adrenergic activity of the xylazine scaffold [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With MW = 240.75 g/mol, a single hydrogen bond donor, and a chlorine-enabled halogen bonding handle, this compound satisfies the physicochemical criteria for a fragment library member (MW < 300, logP < 3.5, HBD ≤ 3) [3][4]. Its commercial availability at 95% purity from multiple suppliers (Combi-Blocks, Enamine, Biosynth) ensures rapid procurement for fragment screening campaigns, surface plasmon resonance (SPR) binding assays, and subsequent hit-to-lead expansion via the thiazine nitrogen, the aniline NH, or the chloro substituent .

Selectivity Profiling Against the α₂-Adrenergic Receptor Off-Target

Because the structurally related 2,6-dimethylphenyl analog (xylazine) is a known α₂-adrenergic agonist, any new 1,3-thiazine-based compound intended for non-adrenergic targets must be counter-screened for α₂ activity [2]. The target compound, bearing a 3-chloro-4-methyl substitution pattern incompatible with the α₂ pharmacophore, is ideally suited as a negative-control or selectivity probe in panels that include adrenergic receptor subtypes, enabling differentiation of scaffold-driven vs. substitution-driven pharmacological effects.

Chemical Biology Tool for Halogen Bonding Studies in Protein Crystallography

Chlorine atoms on aromatic rings serve as effective halogen bond donors to protein backbone carbonyl groups, with interaction energies sufficient to improve ligand binding affinity and orientational specificity [4]. The target compound provides a synthetically accessible, low-molecular-weight framework for co-crystallization studies aimed at experimentally characterizing chlorine-mediated halogen bonding in protein-ligand complexes, generating structural data that can inform subsequent medicinal chemistry design cycles [1].

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.